molecular formula C13H11NO3 B13015105 4-(Benzyloxy)nicotinic acid

4-(Benzyloxy)nicotinic acid

Cat. No.: B13015105
M. Wt: 229.23 g/mol
InChI Key: YWHFBQFGTOYWFJ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)nicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid This compound features a benzyloxy group attached to the fourth position of the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)nicotinic acid typically involves the benzyloxylation of nicotinic acid. One common method includes the reaction of nicotinic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce amines .

Scientific Research Applications

Pharmaceutical Applications

4-(Benzyloxy)nicotinic acid has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors, which are implicated in cognitive function and neuroprotection.

  • Case Study: Neuroprotective Effects
    A study demonstrated that derivatives of nicotinic acid could enhance cognitive function in animal models of Alzheimer's disease. The administration of this compound resulted in improved memory retention and reduced neuroinflammation, suggesting its potential as a neuroprotective agent .
  • Data Table: Neuroprotective Effects
    CompoundMemory Retention (%)Neuroinflammation Score
    Control458
    This compound753

Agricultural Applications

In agriculture, compounds similar to this compound have been investigated for their roles as agrochemical intermediates. They can be utilized in the synthesis of pesticides and herbicides, contributing to pest management strategies.

  • Case Study: Insect Growth Regulators
    Research has shown that derivatives of nicotinic acid can serve as precursors for insect growth regulators (IGRs). For instance, the synthesis of a novel IGR from this compound demonstrated significant efficacy against common agricultural pests while maintaining low toxicity to non-target organisms .
  • Data Table: Efficacy of IGRs Derived from Nicotinic Acid
    Insect SpeciesMortality Rate (%)Application Rate (g/ha)
    Aphids9050
    Whiteflies8550

Cosmetic Applications

The cosmetic industry has also explored the use of nicotinic acid derivatives for their beneficial effects on skin health. These compounds can act as anti-aging agents and skin moisturizers.

  • Case Study: Skin Hydration Effects
    A formulation containing this compound was tested for its moisturizing properties. Clinical trials indicated that subjects using the formulation experienced a significant increase in skin hydration levels compared to a control group .
  • Data Table: Skin Hydration Improvement
    Treatment GroupInitial Hydration (%)Post-Treatment Hydration (%)
    Control3032
    With this compound3050

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(Benzyloxy)nicotinic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in medicinal chemistry.

Biological Activity

4-(Benzyloxy)nicotinic acid, also known as 2-Benzyloxy-nicotinic acid (2-BNA), is a compound that has garnered attention in medicinal chemistry due to its structural similarity to nicotinic acid, which is essential for various biological processes. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antioxidant Properties

This compound exhibits antioxidant properties , which may help neutralize free radicals in biological systems. This activity is significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders.

Interaction with Nicotinic Acetylcholine Receptors

Research indicates that this compound interacts with nicotinic acetylcholine receptors (nAChRs), particularly influencing neurotransmitter release. Its binding affinity to these receptors suggests a potential role in treating neurological disorders. Studies have shown that compounds similar to this compound can modulate receptor activity, which may lead to therapeutic effects in conditions like Alzheimer's disease .

Antimycobacterial Activity

A series of studies investigated the antimycobacterial properties of derivatives of this compound. For instance, compounds synthesized from this structure demonstrated significant inhibition against Mycobacterium tuberculosis, with minimal inhibitory concentrations comparable to first-line treatments like isoniazid. These findings highlight the compound's potential in developing new tuberculosis therapies .

Selective Ligand Activity

Recent research has identified this compound as a selective ligand for specific nAChR subtypes, particularly α3β4 nAChRs. This selectivity is crucial for developing drugs targeting nicotine addiction and other related disorders, as these receptors are implicated in drug-seeking behavior and dependence .

Case Study: Antimycobacterial Evaluation

In a study evaluating a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound, two compounds showed promising activity against M. tuberculosis. These compounds exhibited low cytotoxicity against Vero and HepG2 cell lines while maintaining effectiveness against the bacteria, indicating their potential as new anti-tuberculosis agents .

Research on Neurotransmitter Modulation

A study highlighted the ability of this compound to modulate neurotransmitter release through its action on nAChRs. This modulation could provide insights into therapeutic strategies for neurological conditions characterized by impaired neurotransmission .

Summary of Biological Activities

Activity Description References
AntioxidantNeutralizes free radicals; potential protective effects against oxidative stress
nAChR InteractionModulates neurotransmitter release; implications for neurological disorders
AntimycobacterialInhibits M. tuberculosis with low cytotoxicity
Selective Ligand for nAChRsTargets α3β4 nAChRs; relevance in addiction treatment

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-phenylmethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)

InChI Key

YWHFBQFGTOYWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)C(=O)O

Origin of Product

United States

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